5-(4-Amidinophenoxy)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(4-Amidinophenoxy)pentanoic Acid involves several steps. One common method includes the reaction of 4-amidinophenol with 5-bromopentanoic acid under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃). The mixture is heated to facilitate the reaction, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
5-(4-Amidinophenoxy)pentanoic Acid undergoes various chemical reactions, including:
Scientific Research Applications
5-(4-Amidinophenoxy)pentanoic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Amidinophenoxy)pentanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amidino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
5-(4-Amidinophenoxy)pentanoic Acid can be compared with other similar compounds, such as:
Pentamidine: A related compound with similar amidino groups, used as an antiprotozoal agent.
4-Amidinophenol: A precursor in the synthesis of this compound, with similar chemical properties.
5-Bromopentanoic Acid: Another precursor used in the synthesis, which shares the pentanoic acid backbone.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-(4-carbamimidoylphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c13-12(14)9-4-6-10(7-5-9)17-8-2-1-3-11(15)16/h4-7H,1-3,8H2,(H3,13,14)(H,15,16) |
InChI Key |
KCOOTKKAGKEZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.